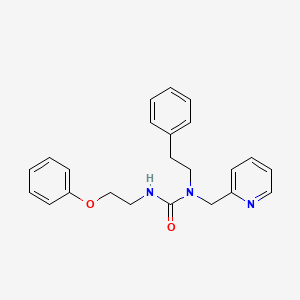

1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea

Description

1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea is a urea-based compound featuring a pyridin-2-ylmethyl group, a phenethyl chain, and a phenoxyethyl substituent. Urea derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and structural adaptability for targeting enzymes or receptors.

Properties

IUPAC Name |

3-(2-phenoxyethyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c27-23(25-16-18-28-22-12-5-2-6-13-22)26(19-21-11-7-8-15-24-21)17-14-20-9-3-1-4-10-20/h1-13,15H,14,16-19H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOZNAVZWWDZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea typically involves the following steps:

Formation of the Phenethyl Isocyanate Intermediate: The reaction begins with the preparation of phenethyl isocyanate by reacting phenethylamine with phosgene under controlled conditions.

Nucleophilic Addition: The phenethyl isocyanate intermediate is then subjected to nucleophilic addition with 2-phenoxyethanol to form the corresponding urea derivative.

Introduction of Pyridin-2-ylmethyl Group:

Industrial Production Methods

In an industrial setting, the production of 1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl and pyridin-2-ylmethyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s urea core is substituted with three distinct groups:

- 2-Phenoxyethyl: Introduces ether and phenyl moieties, which may influence solubility and target engagement.

Comparison with Analogous Urea Derivatives

A comparative analysis of structurally related compounds is summarized below:

Key Observations:

Substituent Impact on Activity: The pyridin-2-ylmethyl group is recurrent in bioactive ureas (e.g., 2PU-3’s cytokinin activity ). Phenoxyethyl groups, as seen in ’s benzoate derivatives, correlate with cytotoxicity (e.g., 2-Phenoxyethyl 4-hydroxy benzoate, IC50 < 62.5 µg/mL) . This moiety may enhance DNA intercalation or membrane disruption. Phenethyl chains, compared to smaller alkyl groups, likely increase lipophilicity, affecting absorption and distribution.

Synthetic Routes: Similar compounds are synthesized via reactions between aryl isocyanates and amines (e.g., ’s Scheme 1) . The target compound may follow analogous pathways, utilizing phenethylamine and 2-phenoxyethyl isocyanate intermediates.

Structure-Activity Relationships (SAR): highlights that substituent positioning (e.g., para vs. ortho hydroxyl groups on phenoxyethyl chains) drastically affects activity . Bulkier groups (e.g., phenethyl) may reduce solubility but improve target affinity through hydrophobic interactions.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: Phenethyl and phenoxyethyl groups increase logP, which may enhance tissue penetration but limit aqueous solubility.

- Hydrogen-Bonding Capacity: The urea core and pyridine nitrogen provide multiple H-bond donors/acceptors, critical for target binding.

Biological Activity

1-Phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea (referred to as Compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of Compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of Compound 1 can be represented as follows:

This structure features a phenethyl group, a phenoxyethyl moiety, and a pyridinylmethyl urea functional group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that Compound 1 exhibits significant antimicrobial activity. For instance, it has been shown to inhibit various strains of bacteria including ESKAPE pathogens, which are notorious for their resistance to antibiotics. The compound's mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 4 |

| Staphylococcus aureus | 20 | 2 |

| Klebsiella pneumoniae | 15 | 8 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, Compound 1 has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

The biological activity of Compound 1 is primarily attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing the supercoiling of DNA necessary for replication.

- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, Compound 1 reduces cytokine release from immune cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Compound 1 against clinical isolates of resistant bacteria. The results showed that it had a lower MIC compared to standard antibiotics, highlighting its potential as a novel therapeutic agent .

Study 2: In Vivo Anti-inflammatory Activity

In an animal model of acute inflammation, administration of Compound 1 resulted in a significant reduction in edema and inflammatory markers compared to controls. This supports its role as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.